molecular formula C8H7FN2O2 B8666880 N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

Cat. No. B8666880
M. Wt: 182.15 g/mol
InChI Key: CTJRKAMDQGMILD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is a useful research compound. Its molecular formula is C8H7FN2O2 and its molecular weight is 182.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-(hydroxyimino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-(hydroxyimino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

Molecular Formula

C8H7FN2O2

Molecular Weight

182.15 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C8H7FN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)

InChI Key

CTJRKAMDQGMILD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=NO)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the method described in J. Heterocyclic Chem., vol. 27, p. 2151 (1990). To a solution of chloral hydrate (44.2 g, 267 mmol) and sodium sulfate (304 g, 2.14 mol) in water (700 mL), was added a solution of 2-fluoroaniline (27.0 g, 243 mmol) and conc. hydrochloric acid (70 mL) in water (140 mL) dropwise at room temperature, and furthermore hydroxylamine hydrochloride (74.4 g, 1.07 mol), and the resulting solution was heated under reflux for 10 minutes. The solution was ice cooled and the resulting crystals were collected by filtration and air dried to give the title compound (38.0 g, 86% yield).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.2 g
Type
reactant
Reaction Step Two
Quantity
304 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
74.4 g
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

A solution of 39.4 g of 2-fluoroaniline in 32.4 ml of concentrated hydrochloric acid and 215 ml of water and then a solution of 77.6 g of hydroxylamine hydrochloride in 355 ml of water were added to a mixture of 886 g of sodium sulfate hydrated with 10 moles of water, 64.55 g of chloral hydrate and 850 ml of water and the mixture was heated to reflux with stirring over 45 minutes and reflux was maintained for 5 minutes. The mixture was cooled to 25° C. and held there for 45 minutes. The product was washed with water and dried at room temperature and then at 70° C. under reduced pressure to obtain 56.8 g of N-(2-fluorophenyl)-2-hydroxyimino-acetamide melting at 120° C.
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step One
Quantity
886 g
Type
reactant
Reaction Step One
Quantity
32.4 mL
Type
solvent
Reaction Step One
Name
Quantity
215 mL
Type
solvent
Reaction Step One
Name
Quantity
355 mL
Type
solvent
Reaction Step One
Quantity
64.55 g
Type
reactant
Reaction Step Two
Name
Quantity
850 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mol
Type
solvent
Reaction Step Four

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